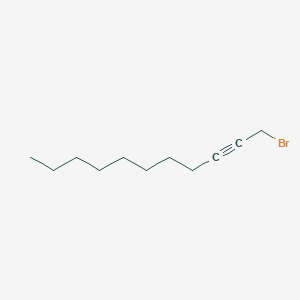

1-Bromo-2-undecyne

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromoundec-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZGPGPZCNQHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450135 | |

| Record name | 2-Undecyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-28-8 | |

| Record name | 2-Undecyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Undecyne

Catalytic Approaches in C-Br Bond Formation in Alkyne Systems

The catalytic functionalization of alkynes, particularly at the propargylic position, offers efficient routes to valuable intermediates like 1-Bromo-2-undecyne. These methods leverage transition metal catalysts to activate the alkyne or the propargylic position, enabling selective C-Br bond formation.

Gold-Catalyzed Propargylic Bromination: Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the functionalization of alkynes. Studies have demonstrated that Au(I) complexes, such as Au(PPh₃)NTf₂, can catalyze the bromination of propargyl alcohols using N-bromosuccinimide (NBS) as the brominating agent rsc.org. This reaction typically proceeds via coordination of the gold catalyst to the alkyne, facilitating a rearrangement to an allenoate intermediate, which is then susceptible to electrophilic attack by NBS. This pathway allows for the regioselective formation of α-haloenones or, under specific conditions, propargylic bromides. The use of NBS offers advantages in terms of handling and safety compared to elemental bromine organic-chemistry.org.

| Reaction Type | Catalyst System | Brominating Agent | Typical Substrate | Typical Yield Range | Key Features | Source |

| Propargylic Alcohol Bromination | Au(I) complexes (e.g., Au(PPh₃)NTf₂) + NBS | NBS | Propargyl alcohols | Moderate to Good | Mild conditions, regioselective, formation of α-haloenones/propargylic bromides | rsc.org |

Iron-Catalyzed Propargylic Functionalization: Iron, being an earth-abundant and less toxic metal, offers a more sustainable catalytic alternative. Iron salts, such as Fe(acac)₃, can catalyze the carbomagnesiation of propargylic alcohols nih.gov. This process generates a vinyl Grignard intermediate, which can then be trapped with an electrophilic bromine source, such as bromine (Br₂), to yield the corresponding propargylic bromide. While this is an indirect route, it capitalizes on the catalytic activity of iron to activate the propargylic alcohol for subsequent bromination.

| Reaction Type | Catalyst System | Brominating Agent | Typical Substrate | Typical Yield Range | Key Features | Source |

| Propargylic Alcohol Bromination (via Grignard) | Iron salts (e.g., Fe(acac)₃) + Grignard reagent | Br₂ or other Br+ | Propargylic alcohols | Moderate to Good | Earth-abundant catalyst, indirect bromination pathway | nih.gov |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic strategies to minimize environmental impact, reduce waste, and enhance safety. For the synthesis of this compound, these principles can be applied through catalyst selection, solvent choice, and reaction design.

Visible Light Photoredox Catalysis: While direct examples of visible-light-promoted C-Br bond formation for propargylic systems are not extensively detailed in the provided literature, the broader field of photoredox catalysis offers promising green avenues rsc.orgscielo.br. Visible light, often from inexpensive LEDs, can activate photocatalysts, initiating radical or catalytic cycles under mild, room-temperature conditions. This approach can potentially avoid the need for harsh thermal conditions or toxic reagents. Future research could explore the application of visible-light photoredox catalysis for the direct bromination of alkynes or propargylic alcohols.

Solvent Selection and Waste Minimization: The choice of solvent plays a crucial role in green chemistry. The use of environmentally benign solvents, such as ionic liquids or supercritical carbon dioxide (scCO₂), has been explored in alkyne chemistry scielo.bracs.org. Ionic liquids, with their low volatility and recyclability, can serve as greener alternatives to conventional organic solvents. Similarly, scCO₂ offers advantages in terms of environmental impact and ease of separation. Furthermore, the selection of brominating agents like NBS, which are solids and easier to handle than liquid bromine, contributes to safer and greener laboratory practices organic-chemistry.org. Efficient reaction design that maximizes atom economy and minimizes byproduct formation is also a key aspect of green synthesis.

Compound List:

this compound

Propargyl alcohols

2-undecyn-1-ol (as a representative precursor)

N-bromosuccinimide (NBS)

Phosphorus tribromide (PBr₃)

Gold(I) complexes

Iron salts (e.g., Fe(acac)₃)

Grignard reagents

Reactivity and Mechanistic Investigations of 1 Bromo 2 Undecyne

Nucleophilic Substitution Reactions of the Bromine Moiety

General knowledge of nucleophilic substitution reactions suggests that as a primary halide, 1-bromo-2-undecyne would likely favor an SN2 mechanism over an SN1 mechanism. The SN1 pathway involves the formation of a carbocation intermediate, and a primary carbocation is generally unstable. However, the proximity of the alkyne group could influence the stability of a potential propargyl cation through resonance, a factor that would require specific investigation to confirm its role in the reactivity of this compound.

Investigation of SN1 Pathways

No specific studies on the solvolysis or other reactions designed to probe the existence of a propargyl cation intermediate for this compound have been found. To investigate SN1 pathways, researchers would typically study the reaction rates in polar protic solvents of varying ionizing power and analyze the stereochemical outcome if a chiral variant of the substrate were used. Such data is crucial for determining the extent, if any, of an SN1 contribution.

Investigation of SN2 Pathways

The SN2 pathway, involving a backside attack by a nucleophile with inversion of configuration, is the expected dominant mechanism for a primary halide like this compound. Detailed kinetic studies measuring the reaction rate's dependence on the concentrations of both the substrate and the nucleophile would be necessary to confirm a bimolecular rate-determining step.

Role of Solvent and Nucleophile in Reaction Selectivity

The choice of solvent and nucleophile is critical in directing the outcome of substitution reactions. For this compound, one would anticipate that polar aprotic solvents would enhance the rate of SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. Conversely, polar protic solvents might favor SN1 pathways if a stabilized propargyl cation can be formed. The strength and steric bulk of the nucleophile would also play a significant role. However, without experimental data, a quantitative discussion and the creation of a data table illustrating these effects for this compound is not possible.

Stereochemical Implications of Nucleophilic Substitution

A definitive study of the stereochemical outcome of nucleophilic substitution on this compound would require the synthesis of an enantiomerically enriched form of the compound. Subsequent reaction with a nucleophile and analysis of the product's stereochemistry would reveal whether the reaction proceeds with inversion of configuration (characteristic of SN2) or racemization (characteristic of SN1). No such studies have been reported in the literature.

Elimination Reactions to Form Dienyl Systems

Elimination reactions of propargyl halides can lead to the formation of highly unsaturated systems like dienes or enynes. The mechanisms for these reactions can be complex and are highly dependent on the substrate structure and reaction conditions.

Studies on E1 Mechanisms

The E1 mechanism proceeds through a carbocation intermediate, the same as in the SN1 pathway. Therefore, the factors that would favor an SN1 reaction would also favor an E1 elimination. For this compound, the formation of a stable propargyl cation would be a prerequisite for an E1 pathway. Subsequent deprotonation from an adjacent carbon would lead to the formation of a dienyl system. Regioselectivity, as dictated by Zaitsev's rule (favoring the most substituted double bond), would be a key aspect to investigate. However, there is no specific research available on the E1 elimination reactions of this compound to form dienyl systems.

Studies on E2 Mechanisms

The bimolecular elimination (E2) mechanism is a concerted, one-step process where a base removes a proton and a leaving group departs simultaneously, leading to the formation of a pi bond. In the context of this compound, the presence of protons on the carbon adjacent to the bromine-bearing carbon (the α-carbon) allows for potential E2 reactions.

Studies on analogous propargyl halides have shown that the stereochemical arrangement of the departing proton and leaving group is crucial. For an E2 reaction to proceed efficiently, an anti-periplanar or syn-periplanar arrangement is generally preferred. The rigid, linear geometry of the alkyne moiety in this compound influences the conformational possibilities and, consequently, the feasibility of these stereochemical alignments.

The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. The nature of the base plays a significant role; strong, sterically hindered bases favor elimination over substitution. For this compound, treatment with a strong base like potassium tert-butoxide would be expected to promote the E2 pathway.

Competition between Substitution and Elimination Pathways

A common feature in the reactivity of alkyl halides is the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. For this compound, a primary propargyl halide, several factors dictate the predominant pathway.

Factors Influencing the Reaction Pathway:

| Factor | Favoring Substitution (SN2) | Favoring Elimination (E2) |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK) |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Less polar, protic (e.g., ethanol) |

| Temperature | Lower temperatures | Higher temperatures |

The primary nature of the substrate would typically favor an SN2 mechanism with a good nucleophile. However, the proximity of the alkyne can influence the acidity of the neighboring protons, making elimination a competitive process, especially with strong bases. The formation of a stabilized propargyl carbocation is less likely, thus disfavoring SN1 and E1 pathways.

Electrophilic and Nucleophilic Additions Across the Alkyne Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to electrophilic addition reactions. Conversely, under certain conditions, nucleophilic addition can also occur.

Hydrohalogenation and Halogenation Reactions

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne moiety of this compound would proceed via an electrophilic addition mechanism. The initial protonation of the triple bond would lead to the formation of a vinylic carbocation. According to Markovnikov's rule, the hydrogen would add to the carbon atom that already has more hydrogen atoms. However, in the case of the internal alkyne in this compound, the regioselectivity is less straightforward and can lead to a mixture of products.

Halogenation: The reaction with halogens (X₂) such as bromine (Br₂) or chlorine (Cl₂) would also occur through electrophilic addition. The reaction typically proceeds through a cyclic halonium ion intermediate, followed by the attack of a halide ion. This results in the formation of a dihaloalkene. The stereochemistry of the addition is typically anti.

Hydration and Hydroboration Studies

Hydration: The acid-catalyzed hydration of the alkyne in this compound would involve the addition of water across the triple bond. This reaction, often catalyzed by mercury(II) salts, follows Markovnikov's rule and initially forms an enol intermediate, which then tautomerizes to the more stable ketone.

Hydroboration-Oxidation: This two-step process provides a complementary method for the hydration of alkynes, yielding the anti-Markovnikov product. The addition of a borane reagent (e.g., disiamylborane) across the triple bond is followed by oxidation with hydrogen peroxide in a basic solution. For this compound, this would lead to the formation of an aldehyde after tautomerization of the initial enol.

Oxidative Cleavage and Ozonolysis Pathways

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the carbon-carbon triple bond of this compound. This reaction breaks the alkyne into two carboxylic acids. The specific products would be nonanoic acid and bromoacetic acid.

Ozonolysis: Ozonolysis, followed by a workup, is a powerful method for cleaving alkynes. The reaction of this compound with ozone would initially form an ozonide intermediate, which upon subsequent workup (e.g., with water) would yield the corresponding carboxylic acids.

Rearrangement Reactions Involving the Propargyl Bromide Motif

The propargyl bromide system in this compound is susceptible to rearrangement reactions, particularly the propargyl-allenyl rearrangement. In the presence of certain reagents or under specific conditions, an SN2' reaction can occur, where a nucleophile attacks the terminal carbon of the alkyne, leading to a shift of the triple bond and displacement of the bromide to form an allene.

This rearrangement is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, reaction with certain organocuprates can favor the rearranged allene product over the direct substitution product. The formation of a stabilized allenic intermediate drives this transformation.

Radical Reactions and Bond Dissociation Dynamics

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, leading to the formation of radical intermediates. The study of these radical reactions and the dynamics of C-Br bond dissociation provides insight into the compound's behavior in radical-mediated transformations.

The homolytic cleavage of the carbon-bromine bond in this compound results in the formation of a propargyl radical and a bromine radical. The energy required for this process is the bond dissociation energy (BDE). While the specific BDE for the C-Br bond in this compound has not been reported, it can be estimated based on data from similar compounds. For comparison, the C-Br BDE in propargyl bromide is approximately 55-60 kcal/mol. The long alkyl chain in this compound is not expected to significantly alter this value.

This homolytic cleavage can be initiated by heat, light, or a radical initiator. The resulting propargyl radical is resonance-stabilized, with the unpaired electron delocalized over the propargylic and allenic positions. This delocalization contributes to the relative stability of the radical and influences its subsequent reactions.

Table 2: Estimated Carbon-Bromine Bond Dissociation Energies (BDEs) of Related Compounds

| Compound | C-Br Bond BDE (kcal/mol) |

| Propargyl bromide | ~58 |

| Allyl bromide | ~60 |

| tert-Butyl bromide | ~66 |

| This compound (Estimated) | ~58-62 |

Note: The BDE for this compound is an estimation based on the value for propargyl bromide.

This compound can accept an electron to form a radical anion. This species can be generated through electrochemical reduction or by reaction with a one-electron reducing agent. The added electron typically occupies a σ* antibonding orbital of the C-Br bond, which significantly weakens this bond.

The primary fate of the radical anion of an alkyl halide is the dissociative electron transfer, leading to the cleavage of the C-Br bond to form a bromide anion and a propargyl radical. The rate of this cleavage is dependent on the stability of the resulting radical and the nature of the solvent.

The propargyl radical thus formed can then undergo a variety of reactions, such as hydrogen atom abstraction, addition to an unsaturated system, or dimerization. The specific pathway taken will be influenced by the reaction conditions and the presence of other reactive species. The study of the formation and reactivity of the radical anion of this compound is crucial for understanding its behavior in reductive environments.

Applications of 1 Bromo 2 Undecyne in Complex Molecular Synthesis

Carbon-Carbon Bond Forming Reactions

The ability to construct new carbon-carbon bonds is fundamental to organic synthesis. 1-Bromo-2-undecyne is an effective substrate in several powerful bond-forming reactions, enabling the extension of carbon chains and the creation of cyclic systems.

Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki-Miyaura)

Cross-coupling reactions are among the most important tools for carbon-carbon bond formation, and 1-bromoalkynes like this compound are excellent electrophilic partners in these transformations.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org In the context of this compound, it would react as the sp-hybridized halide component with a terminal alkyne. youtube.com This reaction is conducted under mild conditions, often at room temperature and with a mild amine base, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org The general utility of this reaction allows for the creation of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials. libretexts.org The reaction typically involves a palladium(0) catalyst and a copper(I) salt, such as CuI, which activates the terminal alkyne partner. youtube.com

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds, in this case between an organoboron compound (like a boronic acid or ester) and a halide or triflate. libretexts.orgyonedalabs.com this compound can serve as the halide component in this reaction. The Suzuki-Miyaura reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govrsc.org This methodology is effective for sp2–sp3, sp2–sp2, and other carbon-carbon bond formations. nih.gov

| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, DiPEA) | THF, DMF, Toluene | Room Temperature to 80 °C | organic-chemistry.orgwikipedia.orgyoutube.com |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂, CataCXium A) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Dioxane/H₂O, 2-MeTHF | 80 °C to 90 °C | libretexts.orgnih.govrsc.org |

Alkylation Reactions for Carbon Chain Elongation

While cross-coupling reactions are predominant, 1-bromoalkynes can also participate in alkylation reactions to extend carbon chains. These reactions typically involve the reaction of the alkynyl bromide with a strong carbon nucleophile, such as a Grignard reagent or an organocuprate. The carbon-bromine bond at the sp-hybridized carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide and the formation of a new carbon-carbon bond, thus elongating the carbon skeleton.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Alkynes are well-known participants in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic ring systems. nih.gov this compound can function as a dienophile or a dipolarophile in these transformations.

In a Diels-Alder reaction , an alkyne can react with a conjugated diene to form a six-membered ring. The presence of the bromo- and alkyl-substituents on the alkyne can influence the regioselectivity and stereoselectivity of the cycloaddition.

[3+2] Cycloaddition reactions are also a key application. For instance, the reaction of functionalized alkenes with nitrones can proceed with full regio- and stereoselectivity. mdpi.com An alkynyl bromide like this compound could react with 1,3-dipoles such as azides or nitrile oxides to yield five-membered heterocyclic rings, a structural motif present in many biologically active compounds.

Heteroatom Functionalization

Beyond forming carbon-carbon bonds, this compound is a key substrate for introducing heteroatoms (such as oxygen, nitrogen, and sulfur) into molecules, leading to a wide array of functionalized derivatives.

Synthesis of Functionalized Alkynes (e.g., Alkynyl Alcohols, Amines, Ethers)

The reaction of 1-bromoalkynes with heteroatom nucleophiles provides direct access to a variety of functionalized alkyne products.

Alkynyl Alcohols : The synthesis of alkynyl alcohols can be achieved through various methods. One approach involves the halo-Prins cyclization of aryl alkynyl alcohols with aldehydes, initiated by bromotrimethylsilane (TMSBr), to produce intermediate tetrahydropyrans which can be further transformed. researchgate.net

Alkynyl Amines (Ynamides) : 1-Bromoalkynes are precursors to ynamides, which are valuable synthetic intermediates. The N-alkynylation of carbamates and other amine derivatives can be achieved using a copper-catalyzed coupling with an alkynyl bromide. nih.gov This method requires slow addition of the alkynyl bromide to minimize the competing homocoupling side reaction. nih.gov Propargyl amines are another important class of molecules that can be synthesized from alkynes and are used as building blocks in heterocyclic and pharmaceutical chemistry. mdpi.com

Alkynyl Ethers : The synthesis of alkynyl ethers can be accomplished under metal-free, acidic conditions through the O-addition of alcohols or benzyl ethers to alkynes. rsc.org Alternatively, α-alkoxy ketones can be converted into 1-alkynyl ethers via a two-step process involving the formation of an enol triflate and subsequent base-induced elimination. nih.gov

| Product Type | General Method | Key Reagents | Reference |

|---|---|---|---|

| Alkynyl Amines (Ynamides) | Copper-catalyzed N-alkynylation | Amine derivative, KHMDS, CuI | nih.gov |

| Alkynyl Alcohols | Prins cyclization route | Aldehydes, TMSBr | researchgate.net |

| Alkynyl Ethers | O-addition to alkynes | Benzyl ethers, TMSBr | rsc.org |

Formation of Sulfur, Nitrogen, and Oxygen-Containing Derivatives

The reactivity of this compound extends to the synthesis of a broad range of compounds containing sulfur, nitrogen, and oxygen, many of which are important in medicinal and materials chemistry.

Sulfur-Containing Derivatives : Sulfur-containing natural products represent a large class of biologically significant molecules. rsc.org The synthesis of alkynyl sulfides can be achieved by reacting 1-bromoalkynes with sulfur nucleophiles like thiols or their corresponding thiolates. Additionally, novel meta-diamide compounds containing sulfide derivatives have been synthesized for potential applications as pesticides, indicating the importance of sulfur functionalization. nih.gov

Nitrogen-Containing Derivatives : Nitrogen-containing heterocyclic compounds are of great interest due to their prevalence in biologically active molecules and pharmaceuticals. researchgate.netresearchgate.net this compound can be used to construct such systems. For example, ynamides formed from 1-bromoalkynes can undergo further cyclization reactions. Additionally, methods exist for converting 3-alkynyl-2-pyrones into aniline derivatives under mild conditions, showcasing a novel route to complex amines. nih.govresearchgate.net

Oxygen-Containing Derivatives : Beyond simple alkynyl ethers and alcohols, this compound can be incorporated into more complex oxygen-containing structures. For instance, the oxidation of various substrates can lead to the formation of epoxides, alcohols, and carbonyl compounds. researchgate.net The alkyne moiety itself can be transformed into various oxygen-containing functional groups through reactions like hydration or oxidation.

Synthesis of Polymeric and Advanced Materials Precursors

The dual functionality of this compound allows it to serve as a versatile precursor in the synthesis of advanced polymeric materials. The bromine atom and the alkyne group can be leveraged in various polymerization and modification strategies to create materials with tailored properties.

The alkyne moiety is particularly valuable in modern polymer chemistry. It can participate in "click" chemistry reactions, such as the azide-alkyne Huisgen cycloaddition, a highly efficient and specific reaction for linking molecular fragments. This method is employed to modify existing polymers, such as in the synthesis of carboxylated derivatives of poly(isobutylene-co-isoprene), where an azido-functionalized polymer is reacted with an acetylenic compound researchgate.net. Similarly, this compound could be used to introduce long alkyl chains onto azide-functionalized polymer backbones, modifying their physical properties.

Furthermore, bromoalkynes are key reactants in cross-coupling reactions to generate conjugated polymers. For instance, an iron-based catalytic system has been developed for the cross-coupling of 1-bromoalkynes with terminal alkynes to create unsymmetrical 1,3-butadiynes, which are building blocks for polydiacetylenes (PDAs) researchgate.net. These conjugated polymers are a class of semiconducting materials with interesting electronic and optical properties researchgate.net. The reactivity of this compound suggests its potential use in similar coupling reactions to produce novel poly(p-phenylene vinylene) (PPV) or other conjugated polymer materials, which are often synthesized via precursor routes to ensure high molecular weight and structural integrity rsc.org.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Role of this compound | Potential Polymer Product |

|---|---|---|

| Azide-Alkyne Cycloaddition | Alkyne component for "clicking" onto azide-functionalized polymers. | Side-chain functionalized polymers with C11H19Br moieties. |

| Sonogashira Coupling | Bromoalkyne monomer for coupling with terminal alkynes. | Conjugated polymers with undecyne units in the backbone. |

| Cadiot-Chodkiewicz Coupling | Bromoalkyne for coupling with terminal alkynes. | Polydiacetylenes and other conjugated enyne systems. |

Construction of Biologically Relevant Scaffolds

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. Nitrogen-containing heterocycles, for example, are present in the majority of FDA-approved small-molecule drugs nih.gov. This compound provides a linear, functionalized building block for accessing such complex and biologically relevant structures.

Annulation reactions, which involve the fusion of a new ring onto a molecule via two new bonds, are a powerful strategy for building polycyclic systems scripps.edu. The alkyne group in this compound is an excellent participant in various cycloaddition and annulation reactions.

Transition metal catalysis is frequently used to facilitate these transformations. Palladium-catalyzed annulation of bromoarenes with alkynes, for instance, has been shown to produce acephenanthrylene derivatives in good yields nih.gov. In such a reaction, this compound could react with a bromoarene to form a complex, fused aromatic system. Similarly, copper-catalyzed [4+2] annulation cascades involving terminal alkynes provide access to substituted naphthalenones acs.org. Gold(I) catalysts are also exceptionally effective at activating alkynes for the construction of molecular complexity, including the formation of oxygen- and nitrogen-containing heterocycles through intramolecular cyclizations acs.orgnih.gov. The reactivity of the alkyne in this compound makes it a suitable substrate for these types of metal-catalyzed cyclizations, leading to diverse heterocyclic and carbocyclic ring systems.

Table 2: Examples of Annulation Reactions Applicable to Alkynes

| Catalyst System | Reaction Type | Potential Product with this compound |

|---|---|---|

| Palladium(0) | [2+2+2] Cycloaddition / Annulation | Fused polycyclic aromatic systems. |

| Copper(I) | [4+2] Annulation Cascade | Highly substituted naphthalenone derivatives. |

| Rhodium(III) | Oxidative Annulation | Benzo[de]chromenes and other fused heterocycles. acs.org |

| Gold(I) | Intramolecular Hydroamination/Hydroalkoxylation | Nitrogen or oxygen-containing heterocyclic scaffolds. acs.orgnih.gov |

Natural products are a rich source of inspiration for drug discovery, and their total synthesis is a key challenge in organic chemistry nih.gov. Alkyne-containing natural products, in particular, are widely distributed and exhibit a range of biological activities, including cytotoxic, antifungal, and antibacterial properties nih.govrsc.org. The alkyne moiety serves as a valuable synthetic building block for creating these complex molecules nih.gov.

Long-chain bromoalkynes are critical intermediates in the synthesis of polyyne natural products academie-sciences.fr. The Cadiot–Chodkiewicz cross-coupling, which joins a 1-bromoalkyne with a terminal alkyne, is a powerful method for constructing the extended, conjugated polyyne systems found in many of these compounds academie-sciences.fr. The structure of this compound, featuring a bromine on one side of the alkyne and a long C8H17 alkyl chain on the other, makes it an ideal precursor for segments of acetylenic fatty acids or meroterpenoids nih.gov. These natural products often contain long, unbranched carbon chains derived from fatty acid biosynthesis nih.gov. The synthesis of molecules like minquartynoic acid, which has anti-HIV properties, relies on strategies involving the coupling of bromoalkyne fragments academie-sciences.fr. Therefore, this compound represents a key synthetic intermediate for accessing a variety of complex and bioactive natural products.

Stereoselective and Enantioselective Transformations Involving 1 Bromo 2 Undecyne

Chiral Auxiliaries and Ligands Derived from 1-Bromo-2-undecyne

While this compound itself is not typically used directly as a chiral auxiliary or ligand, its structure lends itself to derivatization into chiral entities. The synthesis of chiral ligands or auxiliaries often involves incorporating stereogenic centers into molecules that can then coordinate to metal catalysts or covalently attach to substrates, thereby directing stereochemical outcomes. Research exploring the synthesis of novel chiral ligands or auxiliaries derived from alkynyl precursors, including those similar to this compound, aims to create efficient tools for asymmetric catalysis. For instance, modifications of the alkyne moiety or functionalization at other positions could lead to novel chiral phosphines, amines, or alcohols that, when synthesized enantiopurely, can be employed in asymmetric transformations. However, specific literature detailing the derivation of widely recognized chiral auxiliaries or ligands directly from this compound is not extensively documented in general searches.

Asymmetric Catalytic Approaches

Asymmetric catalysis, employing chiral catalysts to generate enantiomerically enriched products from achiral or racemic starting materials, is a powerful strategy. This compound can be a substrate in such catalytic systems.

Enantioselective Cross-Couplings

Cross-coupling reactions, such as Sonogashira, Suzuki, or Heck couplings, are fundamental for carbon-carbon bond formation. When this compound is involved, particularly in reactions that create a new stereogenic center, enantioselective variants are of significant interest. For example, if this compound were to undergo a coupling reaction with a prochiral olefin or an organometallic reagent in the presence of a chiral catalyst, the resulting product could possess high enantiomeric excess. Research in this area often involves palladium or copper catalysis, where chiral ligands play a crucial role in controlling the stereochemical outcome. While specific examples of enantioselective cross-couplings directly using this compound as the electrophile to generate a new stereocenter are not prominently featured in broad literature searches, the potential exists for its use in such systems, especially if the coupling partner or reaction conditions are designed to induce chirality.

Asymmetric Functionalizations of the Alkyne

The alkyne moiety in this compound is amenable to various functionalization reactions, including hydration, hydroboration, hydroamination, and cycloadditions. When these reactions are performed using chiral catalysts or reagents, they can lead to enantiomerically enriched products. For instance, asymmetric hydration of the alkyne could yield chiral ketones, or asymmetric hydroboration followed by oxidation could produce chiral alcohols. Similarly, enantioselective [3+2] or [4+2] cycloadditions involving the alkyne could construct chiral heterocyclic systems. The presence of the bromine atom might influence reactivity or allow for subsequent transformations, but the primary focus for asymmetric functionalization would be the alkyne itself. Detailed studies on the asymmetric functionalization of this compound specifically are not widely reported in general searches, suggesting this is an area for potential further research.

Diastereoselective Reactions

Stereocontrol in Ring-Forming Reactions

The incorporation of this compound into cyclic structures can be achieved through various cyclization strategies, where stereocontrol is paramount. For example, intramolecular reactions involving the alkyne and a functional group elsewhere in a molecule derived from this compound could lead to chiral cyclic compounds. Palladium-catalyzed cyclizations, such as those forming furans, pyrroles, or carbocycles, are common. If these cyclizations are rendered enantioselective through the use of chiral ligands or catalysts, or if diastereoselective cyclizations occur due to the presence of other chiral centers, this compound can be a key precursor. For instance, a Sonogashira coupling followed by an intramolecular cyclization could form a substituted furan (B31954) or related heterocycle. Achieving stereocontrol in such ring-forming reactions requires careful design of the substrate and reaction conditions. Specific examples of stereocontrolled ring-forming reactions directly utilizing this compound are not prominently featured in general literature searches.

Organometallic Chemistry and Catalysis with 1 Bromo 2 Undecyne

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and 1-bromoalkynes, including 1-Bromo-2-undecyne, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the carbon-bromine bond to a low-valent palladium species, followed by transmetalation and reductive elimination to form the desired product.

Ligand Design and Optimization for Specific Transformations

The choice of ligand is crucial in palladium-catalyzed reactions as it influences the catalyst's stability, reactivity, and selectivity. For cross-coupling reactions involving 1-bromoalkynes, phosphine ligands are commonly employed. The electronic and steric properties of the phosphine ligand can be tuned to optimize the reaction outcome. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and prevent catalyst decomposition.

While specific ligand optimization studies for this compound are not extensively documented, general principles of ligand design for similar 1-bromoalkynes are applicable. For Sonogashira-type couplings, ligands such as triphenylphosphine (PPh₃) and other triarylphosphines are often effective. For more challenging transformations or to improve catalyst performance, more sophisticated ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), may be employed to promote efficient catalysis. The specific choice of ligand would depend on the coupling partner and the desired reaction conditions.

Catalyst Turnover and Efficiency Studies

Catalyst turnover number (TON) and turnover frequency (TOF) are important metrics for evaluating the efficiency of a catalytic process. High TON and TOF values are desirable for practical applications, as they indicate that a small amount of catalyst can produce a large amount of product in a short time.

Copper-Catalyzed Processes

Copper catalysis offers a cost-effective and versatile alternative to palladium for many organic transformations. Copper(I) catalysts are particularly effective in promoting the coupling of alkynes.

Cu(I)-Catalyzed Cross-Couplings

Copper(I)-catalyzed cross-coupling reactions, such as the Glaser-Hay coupling and the Sonogashira coupling (often in conjunction with palladium), are fundamental methods for the synthesis of diynes and enynes. In the case of this compound, a Cu(I) catalyst can facilitate its coupling with terminal alkynes or other organometallic reagents.

A key reaction involving this compound is its use in the solid-phase synthesis of polyunsaturated fatty acids. In this context, this compound is coupled with a resin-bound substrate, a reaction that is typically facilitated by a copper(I) co-catalyst in a Sonogashira-type reaction. The reaction involves the formation of a copper acetylide intermediate, which then reacts with the palladium-activated substrate.

Table 1: Exemplary Solid-Phase Coupling Reaction with this compound

| Entry | Resin-Bound Substrate | Reagent | Yield (%) |

| 1 | Resin-bound pent-4-ynoic acid | This compound (8 equiv.) | 83 |

| 2 | Resin-bound pent-4-ynoic acid (after one elongation) | This compound (7 equiv.) | 78 |

| 3 | Resin-bound hex-5-ynoic acid | This compound (7 equiv.) | Not specified |

| 4 | Resin-bound hept-6-ynoic acid | This compound (20 equiv.) | 42 |

This table is based on data from a study on the solid-phase synthesis of polyunsaturated fatty acids and demonstrates the utility of this compound in coupling reactions. rsc.org

Role of Copper in Alkyne Activation

In copper-catalyzed reactions, the Cu(I) ion plays a crucial role in activating the alkyne. In the context of a Sonogashira coupling, the copper co-catalyst facilitates the deprotonation of a terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) intermediate.

For reactions involving 1-bromoalkynes like this compound, the role of copper can be more nuanced. While not a terminal alkyne, the bromoalkyne can still interact with the copper catalyst. In some copper-mediated couplings, the bromoalkyne can undergo a form of homocoupling or react with other nucleophiles. The precise mechanism of copper's interaction with the carbon-bromine bond of the alkyne can vary depending on the reaction conditions and the other reagents present.

Other Transition Metal Catalysis (e.g., Gold, Cobalt, Silver)

While palladium and copper are the most common catalysts for reactions involving 1-bromoalkynes, other transition metals have also been shown to catalyze transformations of similar substrates.

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack. While specific examples with this compound are scarce, gold catalysis could potentially be used to promote intramolecular cyclization reactions or intermolecular additions to the alkyne moiety of this compound, assuming the carbon-bromine bond remains intact under the reaction conditions.

Cobalt Catalysis: Cobalt catalysts have been employed in a variety of alkyne functionalization reactions. For instance, cobalt can catalyze the [2+2+2] cycloaddition of alkynes. It is conceivable that this compound could participate in such cobalt-catalyzed cycloaddition reactions, leading to the formation of complex cyclic structures.

Silver Catalysis: Silver salts are often used as co-catalysts or activators in transition metal catalysis, particularly with gold. Silver can act as a halide scavenger, facilitating the formation of a more active cationic catalyst. In the context of this compound, a silver salt could potentially assist in activating the carbon-bromine bond or the alkyne itself in conjunction with another transition metal catalyst.

Formation and Reactivity of this compound Organometallic Reagents (e.g., Grignard Reagents, Organolithium Species)

The generation of organometallic reagents from this compound opens up a versatile platform for the formation of new carbon-carbon bonds. The polarity of the carbon-metal bond in these reagents renders the acetylenic carbon atom strongly nucleophilic, enabling it to react with a wide array of electrophiles. The two primary classes of organometallic reagents derived from this bromoalkyne are Grignard reagents and organolithium species.

Formation of Organometallic Reagents

The preparation of Grignard and organolithium reagents from this compound can be approached through several synthetic strategies. The choice of method often depends on the desired reactivity and the stability of the organometallic intermediate.

Grignard Reagents (Undec-2-ynylmagnesium Bromide)

Direct formation of a Grignard reagent from a 1-bromoalkyne by reaction with magnesium metal is often challenging and not commonly employed. A more conventional and reliable method involves the deprotonation of a terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide. While this method does not directly utilize this compound as the immediate precursor to the Grignard reagent, it represents the standard route to the corresponding alkynylmagnesium halide.

For the generation of undec-2-ynylmagnesium bromide, a two-step conceptual pathway starting from this compound would first involve its conversion to undec-1-yne, which is then reacted with a Grignard reagent like ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF). The acidic proton of the terminal alkyne is readily abstracted by the strongly basic Grignard reagent to furnish the desired alkynylmagnesium bromide.

Organolithium Species (1-Lithio-2-undecyne)

Organolithium reagents are typically more reactive than their Grignard counterparts. The formation of 1-lithio-2-undecyne from this compound can be efficiently achieved through a lithium-halogen exchange reaction. This method involves treating the this compound with a strong organolithium base, commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent such as THF or diethyl ether. This reaction is generally rapid and provides the desired 1-lithio-2-undecyne in high yield.

Alternatively, similar to the Grignard reagent preparation, 1-lithio-2-undecyne can be synthesized by the deprotonation of undec-1-yne with a strong lithium base like n-butyllithium.

| Organometallic Reagent | Formation Method | Reactants | Typical Conditions |

|---|---|---|---|

| Undec-2-ynylmagnesium Bromide | Deprotonation of Terminal Alkyne | Undec-1-yne + Ethylmagnesium Bromide | THF, 0 °C to room temperature |

| 1-Lithio-2-undecyne | Lithium-Halogen Exchange | This compound + n-Butyllithium | THF or Diethyl Ether, -78 °C |

| 1-Lithio-2-undecyne | Deprotonation of Terminal Alkyne | Undec-1-yne + n-Butyllithium | THF or Diethyl Ether, -78 °C to 0 °C |

Reactivity of Organometallic Reagents

Both undec-2-ynylmagnesium bromide and 1-lithio-2-undecyne are potent nucleophiles and strong bases. Their synthetic utility is primarily demonstrated in their reactions with electrophilic species, leading to the creation of more complex molecular architectures.

A cornerstone reaction for these organometallic compounds is their addition to carbonyl groups, found in aldehydes and ketones. nih.gov This reaction results in the formation of propargyl alcohols, which are valuable synthetic intermediates. The nucleophilic acetylenic carbon attacks the electrophilic carbonyl carbon, leading to a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. Organolithium reagents are generally more reactive in these additions than Grignard reagents. wikipedia.org

The general reactivity pattern involves the nucleophilic attack of the undecynyl anion equivalent on the electrophilic center of the substrate. Besides carbonyl compounds, other electrophiles such as epoxides, carbon dioxide, and alkyl halides can also be employed, although reactions with alkyl halides can be complicated by elimination side reactions, especially with secondary and tertiary halides. utexas.edu

| Organometallic Reagent | Electrophile | Product Class | Illustrative Product |

|---|---|---|---|

| Undec-2-ynylmagnesium Bromide | Benzaldehyde | Propargyl Alcohol | 1-Phenyl-3-dodecyn-1-ol |

| 1-Lithio-2-undecyne | Cyclohexanone | Propargyl Alcohol | 1-(Undec-2-ynyl)cyclohexan-1-ol |

| Undec-2-ynylmagnesium Bromide | Carbon Dioxide (then H₃O⁺) | Alkynoic Acid | Dodec-3-ynoic acid |

| 1-Lithio-2-undecyne | Ethylene Oxide (then H₃O⁺) | Homopropargyl Alcohol | Tetradec-4-yn-1-ol |

Advanced Characterization and Computational Studies of 1 Bromo 2 Undecyne and Its Derivatives

Spectroscopic Analysis for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of 1-bromo-2-undecyne and for tracking its transformations during chemical reactions. Each method provides unique information about the molecule's connectivity, functional groups, and molecular weight, which, when combined, allow for unambiguous characterization and mechanistic insights.

Nuclear Magnetic Resonance (NMR) Studies of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide key data for structural verification. The methylene protons adjacent to the bromine atom (C1) would appear as a characteristic signal in the ¹H NMR spectrum, shifted downfield due to the electronegativity of the bromine. Similarly, the methylene protons adjacent to the alkyne (C4) would also have a distinct chemical shift.

In the context of reaction monitoring, NMR is exceptionally powerful for identifying transient intermediates. For instance, in a nucleophilic substitution reaction where the bromide is displaced, the disappearance of the signal for the protons on C1 and the appearance of a new signal corresponding to the product would allow for real-time tracking of the reaction progress. If an intermediate species has a sufficient lifetime, its unique NMR signature could be detected, providing direct evidence for a proposed reaction mechanism. The high resolution of modern NMR allows for the observation of spin-spin coupling between adjacent non-equivalent protons, further confirming the connectivity of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and analysis of similar structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₂Br (C1) | ¹H | ~3.5 - 4.0 | Downfield shift due to electronegative Br atom. |

| -C≡C-CH₂- (C4) | ¹H | ~2.2 - 2.4 | Typical for protons allylic to a triple bond. |

| -CH₃ (C11) | ¹H | ~0.9 | Standard terminal methyl group. |

| -CH₂Br (C1) | ¹³C | ~25 - 35 | Carbon attached to bromine. |

| -C≡C- (C2, C3) | ¹³C | ~70 - 90 | Characteristic region for sp-hybridized carbons in internal alkynes. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the most significant feature would be the carbon-carbon triple bond (C≡C) stretch. libretexts.org

In IR spectroscopy, the C≡C stretching vibration for an internal, non-symmetrical alkyne typically appears as a weak band in the 2100-2260 cm⁻¹ region. libretexts.org The weakness of this peak is due to the small change in dipole moment during the vibration.

Raman spectroscopy is often complementary to IR for alkyne analysis. acs.org The C≡C bond is highly polarizable, and its stretching vibration often produces a strong and sharp signal in the Raman spectrum, making it a sensitive method for detecting the alkyne group. nih.govresearchgate.net The C-Br stretch would appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹, confirming the presence of the bromo-functional group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy Method | Expected Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman | Strong |

| C≡C (Internal Alkyne) | Stretching | 2100 - 2260 | IR | Weak to Medium |

| C≡C (Internal Alkyne) | Stretching | 2100 - 2260 | Raman | Strong |

| C-Br | Stretching | 500 - 600 | IR | Medium to Strong |

Mass Spectrometry for Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a distinctive molecular ion peak pattern due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks of nearly equal intensity separated by two m/z units, known as the M and M+2 peaks, which is a clear indicator of the presence of a single bromine atom in the molecule. docbrown.info

During a chemical reaction, MS can be used to monitor the consumption of reactants and the formation of products. By taking aliquots from the reaction mixture over time, one can observe the decrease in the intensity of the isotopic cluster for this compound and the corresponding increase in the molecular ion peak for the product. Common fragmentation patterns for haloalkanes include alpha-cleavage (cleavage of the C-C bond adjacent to the halogen) and the loss of the halogen atom as a radical. youtube.com

Table 3: Expected Mass Spectrometry Fragments for this compound (C₁₁H₁₉Br) Molecular Weight: ~230.07 g/mol (for ⁷⁹Br) and ~232.07 g/mol (for ⁸¹Br)

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 230/232 | [C₁₁H₁₉Br]⁺ | Molecular ion peak (M, M+2) showing the characteristic 1:1 bromine isotope pattern. |

| 151 | [C₁₁H₁₉]⁺ | Loss of a bromine radical (•Br). |

| 93/95 | [CH₂Br]⁺ | Alpha-cleavage, fragment containing the bromomethylene group. |

| 57 | [C₄H₉]⁺ | Common alkyl fragment (butyl cation). |

X-ray Crystallography of Solid-State Derivatives and Complexes

While this compound is a liquid at room temperature, its solid-state derivatives or coordination complexes can be studied using single-crystal X-ray crystallography. This technique provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. spast.org

For example, if this compound were used to synthesize a larger, crystalline molecule, X-ray crystallography could confirm the connectivity and stereochemistry of the final product unequivocally. researchgate.net This method is particularly vital when new stereocenters are formed during a reaction, as it can determine the absolute configuration. Furthermore, if this compound or a derivative were to form a complex with a transition metal, crystallography would reveal the coordination geometry around the metal center and how the alkyne moiety interacts with it, providing fundamental insights into catalytic mechanisms.

Computational Chemistry Investigations

Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecules and reactions, it is possible to investigate structures and pathways that are difficult or impossible to observe directly.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of transition states. nih.gov

For this compound, DFT calculations could be employed to model its reactivity in various transformations, such as nucleophilic additions to the alkyne or substitution at the bromine-bearing carbon. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and calculating the energies of all stationary points, including reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactants and the transition state) can predict the reaction rate and how it might be affected by different substituents or catalysts. These theoretical studies can help rationalize experimental observations, such as regioselectivity and stereoselectivity, and guide the design of new, more efficient synthetic routes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms over time, providing critical insights into the molecule's conformational preferences and how they are influenced by the surrounding environment.

The choice of solvent can significantly impact the conformational equilibrium and dynamic behavior of this compound. acs.org MD simulations incorporating explicit solvent molecules are crucial for capturing these effects. The simulations can elucidate the specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize certain conformations. youtube.com In polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, the solvent dipoles would interact with the polar C-Br bond and the polarizable alkyne π-system, potentially altering the conformational landscape compared to the gas phase or nonpolar solvents like hexane. Polar protic solvents, such as ethanol, could offer weaker hydrogen bonding interactions with the bromine atom and the electron-rich triple bond. libretexts.org These interactions influence the molecule's effective size and shape in solution, which in turn affects its reactivity.

Table 1: Hypothetical Conformational Analysis of this compound in Various Solvents This interactive table presents hypothetical data from MD simulations, illustrating how the solvent environment might influence key structural parameters of this compound.

| Solvent | Dielectric Constant (ε) | Average End-to-End Distance (C1 to C11) (Å) | Predominant Dihedral Angle (C4-C5-C6-C7) | Relative Population of Gauche Conformers (%) |

|---|---|---|---|---|

| Gas Phase | 1 | 12.5 | 180° (anti) | 30 |

| Hexane | 1.9 | 12.3 | 178° (anti) | 32 |

| Acetone | 21 | 11.9 | 175° (anti) | 38 |

| Ethanol | 25 | 11.7 | 172° (anti) | 41 |

Quantum Mechanical Calculations for Bond Dissociation Energies and Electronic Structure

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic characteristics and bond strengths of this compound. These calculations are essential for understanding the molecule's intrinsic stability and predicting its chemical behavior.

A key parameter derived from QM calculations is the Bond Dissociation Energy (BDE), which quantifies the energy required to homolytically cleave a specific bond. youtube.com For this compound, the C-Br bond is of primary interest. The BDE of the C(sp)-Br bond is influenced by the hybridization of the carbon atom. Calculations would likely show this bond to be stronger than a typical C(sp³)-Br bond due to the increased s-character of the sp-hybridized carbon, which forms a shorter, stronger bond. Comparing the calculated BDE of this compound with other organobromine compounds provides a quantitative measure of its relative stability. nih.gov

Analysis of the electronic structure reveals how charge is distributed across the molecule and identifies the orbitals involved in chemical reactions. youtube.com A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich and electron-poor regions. For this compound, the MEP would be expected to show a region of negative electrostatic potential around the electronegative bromine atom and the π-electron clouds of the alkyne. Conversely, a region of positive potential would be anticipated on the carbon atom directly bonded to the bromine, indicating its electrophilic character.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For this compound, the HOMO is expected to be localized on the C≡C triple bond's π-system, indicating its nucleophilic character. The LUMO is likely to be the antibonding σ* orbital of the C-Br bond, which can accept electrons from an incoming nucleophile, leading to bond cleavage. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. rsc.org

Table 2: Hypothetical Quantum Mechanical Properties of this compound This interactive table displays hypothetical data from DFT calculations (e.g., at the ωB97X-D/6-311G(d) level) for this compound and related compounds for comparison.

| Compound | Bond of Interest | Calculated BDE (kJ/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| This compound | C(sp)-Br | 315 | -9.8 | 0.5 | 10.3 |

| 1-Bromopropane | C(sp³)-Br | 290 | -10.5 | 1.2 | 11.7 |

Prediction of Reactivity and Selectivity via Computational Models

Computational models, leveraging the insights gained from electronic structure calculations, can predict the reactivity and selectivity of this compound in various chemical reactions. escholarship.org These models analyze the molecule's electronic properties to identify the most probable sites for chemical attack and the energetic favorability of different reaction pathways.

The electronic structure of this compound suggests two primary sites of reactivity. First, the electrophilic carbon atom (C1) attached to the bromine is a prime target for nucleophilic attack. Computational models can be used to simulate the transition state of an Sₙ2 reaction, confirming the energetic feasibility of displacing the bromide ion with a range of nucleophiles. libretexts.org Second, the nucleophilic C≡C triple bond is susceptible to attack by electrophiles. The electron-withdrawing nature of the adjacent bromo-methylene group is expected to decrease the nucleophilicity of the alkyne compared to a simple terminal alkyne, a nuance that computational models can quantify.

Furthermore, these models are invaluable for predicting selectivity in reactions where multiple products are possible. nih.govresearchgate.net For instance, in electrophilic addition reactions to the alkyne, two regioisomers could be formed. By calculating the energies of the transition states leading to each potential product, computational models can predict which isomer will be preferentially formed. Similarly, haloalkynes are known to participate in various transition-metal-catalyzed cross-coupling and cycloaddition reactions. acs.org Computational studies can elucidate the reaction mechanisms, rationalize the observed selectivity, and even guide the design of new catalysts or reaction conditions to favor a desired outcome. The models can assess factors like steric hindrance and orbital overlap in transition states to provide a detailed picture of the reaction's course.

Table 3: Predicted Reactivity and Selectivity for this compound This interactive table summarizes the predicted reactivity at different sites of this compound based on computational modeling.

| Reactive Site | Predicted Reaction Type | Typical Reagent | Predicted Selectivity | Computational Justification |

|---|---|---|---|---|

| C1 (Carbon-Bromine bond) | Nucleophilic Substitution (Sₙ2) | Nucleophiles (e.g., CN⁻, N₃⁻) | High (Backside attack) | Low energy of LUMO (σ* C-Br); Low steric hindrance at C1 |

| C2≡C3 (Alkyne) | Electrophilic Addition | Electrophiles (e.g., HBr, Br₂) | Markovnikov or anti-Markovnikov (depends on mechanism) | Analysis of carbocation intermediate stability; Transition state energy calculations |

| C2≡C3 (Alkyne) | Cycloaddition (e.g., [3+2]) | 1,3-Dipoles (e.g., Azides) | Regioselective | Frontier Molecular Orbital (FMO) analysis of reactants |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The drive towards greener and more efficient chemical processes necessitates the exploration of sustainable synthetic routes for compounds like 1-Bromo-2-undecyne. Current trends in alkyne synthesis emphasize atom economy, reduced waste generation, and the use of renewable feedstocks numberanalytics.comnumberanalytics.comopenaccesspub.org. Future research could focus on developing electrochemical synthesis methods, which often offer high atom economy and avoid the need for harsh reagents or metal catalysts rsc.orgacs.org. For instance, electrochemical halogenation of undec-2-yne or related precursors could provide a more environmentally benign pathway to this compound. Furthermore, exploring biocatalytic approaches or utilizing biomass-derived starting materials for the synthesis of the undecyne backbone could significantly enhance the sustainability profile of its production openaccesspub.org. The development of catalytic methods that directly functionalize simpler hydrocarbons into bromoalkynes, such as those involving C-H activation, also represents a promising avenue for more efficient and sustainable synthesis rsc.org.

Table 8.1.1: Potential Sustainable Synthesis Strategies for Bromoalkynes

| Strategy | Key Features | Potential Benefits for this compound |

| Electrochemical Synthesis | High atom economy, mild conditions, avoidance of hazardous reagents. | Direct halogenation or functionalization. |

| Biocatalysis | Use of enzymes, renewable feedstocks, mild reaction conditions. | Greener production of the undecyl chain. |

| C-H Functionalization | Direct conversion of C-H bonds, fewer synthetic steps, higher atom economy. | Potential for direct bromoalkyne formation. |

| Flow Chemistry Synthesis | Enhanced safety, precise control, scalability, reduced waste. | Efficient and safe production of intermediates. |

| Catalytic Halogenation | Selective introduction of bromine, recyclable catalysts. | Greener routes to bromoalkynes. |

Exploration of New Catalytic Systems for Enhanced Selectivity

The alkyne moiety in this compound is a rich platform for diverse chemical transformations, and the development of highly selective catalytic systems is crucial for its efficient utilization. Transition metal catalysis, particularly using palladium, copper, nickel, and cobalt, has revolutionized alkyne functionalization, enabling precise control over regioselectivity and stereoselectivity in reactions such as cross-coupling, hydrogenation, and hydroboration rsc.orgnih.govnih.govrsc.orgorganic-chemistry.orgresearchgate.net. Future research could explore novel ligand designs for existing metal catalysts or investigate new catalytic metals to achieve unprecedented levels of selectivity in reactions involving this compound. For example, developing asymmetric catalytic methods for the functionalization of the alkyne bond could lead to chiral derivatives with applications in pharmaceuticals and fine chemicals rsc.orgnih.gov. Furthermore, research into heterogeneous or recyclable catalytic systems would enhance the sustainability and economic viability of these transformations nih.gov. The bromine atom also offers a handle for cross-coupling reactions, where palladium-catalyzed couplings with vinylsiloxanes, for instance, can yield enynes with high stereochemical control organic-chemistry.org.

Integration into Flow Chemistry and Automated Synthesis

The inherent reactivity and potential hazards associated with some alkyne transformations make continuous flow chemistry an attractive platform for their synthesis and manipulation rsc.orgrsc.orgresearchgate.net. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, reproducibility, and scalability compared to traditional batch processes rsc.orgrsc.orgbeilstein-journals.org. Future research could focus on developing multi-step, telescoped flow processes for the synthesis and subsequent functionalization of this compound. This could involve generating the compound in situ and immediately reacting it in a subsequent flow module, thereby minimizing the handling of potentially hazardous intermediates. The integration of flow chemistry with automated synthesis platforms also holds promise for high-throughput screening of reaction conditions and rapid library generation, accelerating the discovery of new applications for this compound and its derivatives researchgate.net.

Applications in Bioorthogonal Chemistry and Chemical Biology Tools

Alkynes have emerged as indispensable tools in bioorthogonal chemistry due to their unique reactivity and lack of prevalence in biological systems, allowing for selective labeling and manipulation of biomolecules nih.govacs.orgcas.orgwikipedia.org. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prime examples of bioorthogonal "click" reactions that utilize alkynes acs.orgcas.org. While this compound itself may not be directly used as a bioorthogonal handle, its structure offers significant potential for derivatization. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce functional groups that are amenable to bioorthogonal ligation, such as azides or strained alkynes. Alternatively, the alkyne moiety could be further functionalized to create more complex alkynes suitable for SPAAC or other bioorthogonal chemistries. Research could explore the synthesis of this compound derivatives designed for specific biological applications, such as fluorescent probes for cellular imaging or linkers for drug delivery systems, leveraging the orthogonality of the alkyne functionality nih.govwikipedia.org.

Design of Next-Generation Functional Materials Utilizing this compound Scaffolds

The rich chemistry of alkynes makes them excellent monomers and building blocks for advanced functional materials, including conjugated polymers with unique optoelectronic properties numberanalytics.comopenaccesspub.orgmdpi.comoup.com. This compound offers a dual functionality that can be exploited in materials design. The alkyne unit can participate in various polymerization reactions, such as Glaser-Hay coupling or click polymerization, to form polymer backbones with extended conjugation oup.com. The bromine atom provides a handle for post-polymerization modification or for cross-coupling reactions to introduce specific side chains or to create block copolymers. For instance, palladium-catalyzed coupling reactions involving bromoalkynes can be used to synthesize enyne-containing polymers or oligomers, which are valuable in organic electronics and photonics organic-chemistry.org. Future research could investigate the polymerization of this compound or its derivatives to create novel functional materials with tailored properties, such as conductive polymers, fluorescent sensors, or materials for organic light-emitting diodes (OLEDs) numberanalytics.commdpi.comoup.com. The long alkyl chain also offers potential for tuning solubility and self-assembly properties of the resulting materials.

Q & A

Q. Tables for Contextual Reference

| Synthetic Method Comparison | Yield (%) | Purity (GC) | Key Condition |

|---|---|---|---|

| Radical Bromination (NBS/AIBN) | 85 | 98.5 | , 0°C |

| Halogen Exchange (LiBr/DMF) | 72 | 97.0 | 60°C, 12 h |

| Spectroscopic Signatures | Technique | Observed Value |

|---|---|---|

| Terminal Alkyne () | ||

| C-Br Stretching | IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.